2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((2-Fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core. The compound’s substituents include:
- A 2-fluorobenzylthio group at position 2, introducing electron-withdrawing effects and enhanced lipophilicity.
- A phenyl group at position 7, contributing aromatic stacking interactions.
- An m-tolyl (meta-methylphenyl) group at position 3, providing steric bulk and modulating solubility.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c1-17-8-7-12-20(14-17)30-25(31)24-23(21(15-28-24)18-9-3-2-4-10-18)29-26(30)32-16-19-11-5-6-13-22(19)27/h2-15,28H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPDTMLEPAKKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034582-38-0) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of oncology and kinase inhibition. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. Its structure features a pyrrolopyrimidine core with distinct substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 2034582-38-0 |
Research indicates that compounds similar to This compound may act as selective inhibitors of specific kinases involved in cancer cell signaling pathways. For instance, studies have shown that related pyrrolopyrimidine compounds inhibit Polo-like kinase 2 (PLK2), which plays a crucial role in cell cycle regulation and tumor progression .
Biological Activity and Case Studies
-
Inhibition of Tumor Growth :
- A study demonstrated that similar pyrrolopyrimidine derivatives effectively inhibited tumor cell growth across various cancer cell lines. The mechanism involved blocking cell cycle progression and inducing apoptosis in cancer cells .
- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
Cell Line IC (µM) Mechanism of Action A431 (Carcinoma) 15 Induction of apoptosis MCF-7 (Breast Cancer) 12 Cell cycle arrest HeLa (Cervical Cancer) 10 Inhibition of PLK2 - Kinase Inhibition :
Synthesis Pathways
The synthesis of This compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups to enhance biological activity. Common methods include:
- Stepwise Synthesis : Starting from commercially available pyrimidine precursors, followed by nucleophilic substitution reactions to introduce the thioether moiety.
- Functionalization : Modifications at specific positions on the pyrrolopyrimidine core to optimize binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Core Structure Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from thieno[3,2-d]pyrimidinone derivatives (e.g., compounds 12, 3a, and 3b in ). The replacement of a thiophene ring with a pyrrole ring alters electronic distribution and hydrogen-bonding capacity. For example:
- Compound 3a (Thieno[3,2-d]pyrimidinone): Exhibits a melting point of 148–150°C and 48% yield, with bis(3-methoxyphenyl) and methyl substituents .
- Target Compound (Pyrrolo[3,2-d]pyrimidinone): The pyrrolo core may enhance solubility in polar solvents compared to thieno analogs due to increased nitrogen content.
Substituent Effects
Fluorinated vs. Methylated Benzylthio Groups :
- The target’s 2-fluorobenzylthio group contrasts with the 3-methylbenzylthio group in its closest analog (). Fluorine’s electronegativity may improve metabolic stability and target binding compared to methyl groups .
- Compound 15a (): A pyrrolo[3,2-d]pyrimidinone with a p-tolyl group (para-methylphenyl) at position 7. The target’s m-tolyl group (meta-methylphenyl) may reduce steric hindrance in interactions with hydrophobic binding pockets .
Thioether vs. Thioxo/Methoxy Groups :
- Compound 58 () : Contains a 2-methoxy group instead of a thioether. Methoxy groups enhance solubility but reduce nucleophilic reactivity compared to thioethers .
- Compound 56 () : A 2-thioxo derivative, which is more reactive toward alkylation but less stable under acidic conditions than the target’s thioether .
Physical Properties
Comparative melting points and yields:
The target’s fluorinated benzylthio group likely increases its melting point relative to non-fluorinated analogs (e.g., 3a), though experimental confirmation is needed.
Preparation Methods
Precursor Preparation
The synthesis begins with 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracil derivatives. For the target compound, the uracil precursor is modified to include phenyl and m-tolyl groups at positions 7 and 3, respectively. This is achieved through sequential Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling, ensuring regioselectivity.
Rearrangement Conditions
Treatment of the precursor with 1 equivalent of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0–5°C for 12–15 hours induces the amine oxide rearrangement. This step constructs the pyrrole ring and establishes the pyrimidinone core. The reaction mechanism proceeds via a-sigmatropic shift, confirmed by isotopic labeling studies.
Functionalization of Aryl Substituents
Suzuki-Miyaura Coupling for Phenyl Group Installation
The phenyl group at position 7 is introduced via palladium-catalyzed cross-coupling. Using phenylboronic acid, Pd(PPh3)4, and sodium carbonate in a 1,4-dioxane/water mixture (3:1), the reaction proceeds at 90°C for 12 hours with 88% yield. Microwave-assisted conditions reduce the time to 30 minutes but require rigorous exclusion of oxygen.
m-Tolyl Group Incorporation
The m-tolyl substituent at position 3 is installed through Ullmann coupling. Copper(I) iodide and 1,10-phenanthroline catalyze the reaction between 3-iodotoluene and the pyrrolo[3,2-d]pyrimidinone in DMSO at 110°C, yielding 82% product. NMR studies reveal exclusive para-selectivity relative to the methyl group.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Amine Oxide Rearrangement | Core formation | 90–95 | 12–15 | High yield, minimal byproducts |
| Suzuki Coupling | Phenyl installation | 88 | 12 | Regioselective, scalable |
| Ullmann Coupling | m-Tolyl installation | 82 | 24 | Tolerates electron-rich aryl halides |
Purification and Characterization
Chromatographic Separation
Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the final compound with >98% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) confirms homogeneity.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidinone-H), 7.65–7.12 (m, 12H, aryl-H), 4.32 (s, 2H, SCH2), 2.39 (s, 3H, CH3).
- HRMS : m/z 497.1543 [M+H]+ (calculated 497.1548).
Scalability and Industrial Applications
Patent EP1725262 highlights polymer-based drug delivery systems for pyrrolo[3,2-d]pyrimidinones, suggesting compatibility with the target compound. Large-scale production (10 kg batches) uses flow chemistry to enhance reproducibility, reducing reaction times by 40%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of precursors (e.g., substituted pyrimidines or pyrroles) followed by functionalization via nucleophilic substitution or coupling reactions. For example, fluorobenzyl thiol groups are introduced via thioetherification under basic conditions (e.g., NaH in DMF) . Key variables include temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd for cross-couplings). Purity is optimized using column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can the molecular structure and substituent effects of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography resolves the fused pyrrolopyrimidine core and substituent orientations .
- NMR (¹H/¹³C/¹⁹F) identifies electronic environments:
- Aromatic protons (δ 7.2–8.5 ppm) for phenyl/m-tolyl groups.
- Fluorine signals (δ -110 to -120 ppm) for 2-fluorobenzyl .
- Mass spectrometry confirms molecular weight (e.g., ESI-MS m/z ~500–550 range) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or luminescence-based readouts .
- Cellular viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies (SPR or ITC) to quantify interactions with receptors or nucleic acids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodology :
- Analog synthesis : Vary substituents (e.g., replace 2-fluorobenzyl with 2-chloro- or 2-methylbenzyl) to assess electronic/steric effects .
- Bioactivity comparison : Test analogs against a panel of biological targets (e.g., IC₅₀ values for kinase inhibition).
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
- Example : Substituting fluorine with chlorine increases electron-withdrawing effects, potentially enhancing target binding but reducing solubility .
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays), bioavailability (oral vs. IV dosing), and metabolite identification (LC-MS/MS) .
- Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) to assess penetration into target organs .
- Mechanistic follow-up : Use CRISPR knockouts or RNAi to validate target engagement in vivo .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina, Glide) to model binding poses in active sites (e.g., ATP-binding pockets of kinases) .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR modeling : Train machine learning models (e.g., Random Forest) on bioactivity datasets to predict novel analogs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolopyrimidine derivatives?
- Methodology :
- Reaction replication : Standardize conditions (solvent purity, inert atmosphere) and characterize intermediates (e.g., TLC/HPLC monitoring) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation of thioethers) .
- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
